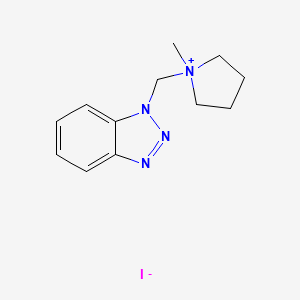

1-(1H-1,2,3-Benzotriazol-1-ylmethyl)-1-methylpyrrolidin-1-ium iodide

Description

This quaternary ammonium iodide derivative features a 1-methylpyrrolidinium core cation linked to a 1H-1,2,3-benzotriazole moiety via a methylene bridge. The benzotriazole group is known for its UV-absorbing properties and coordination capabilities, while the quaternary ammonium structure enhances solubility in polar solvents . Its synthesis likely involves nucleophilic substitution reactions, where benzotriazole (BtH) acts as a nucleophile attacking a methylpyrrolidinium precursor, a method analogous to other benzotriazole derivatives .

Properties

IUPAC Name |

1-[(1-methylpyrrolidin-1-ium-1-yl)methyl]benzotriazole;iodide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N4.HI/c1-16(8-4-5-9-16)10-15-12-7-3-2-6-11(12)13-14-15;/h2-3,6-7H,4-5,8-10H2,1H3;1H/q+1;/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKOCKMDDWCYTLS-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1(CCCC1)CN2C3=CC=CC=C3N=N2.[I-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17IN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(1H-1,2,3-Benzotriazol-1-ylmethyl)-1-methylpyrrolidin-1-ium iodide typically involves the reaction of 1H-1,2,3-benzotriazole with a suitable alkylating agent, followed by quaternization with methyl iodide. The reaction conditions often include the use of solvents such as acetonitrile or dimethylformamide (DMF) and may require the presence of a base like potassium carbonate to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The benzotriazolylmethyl group acts as a leaving group, enabling substitution at the methylene carbon. Key reactions include:

Table 1: Substitution Reactions with Nucleophiles

Mechanistic Insight : The reaction proceeds via an Sₙ2 pathway , with nucleophiles displacing the benzotriazole moiety. Steric hindrance from the pyrrolidinium ring reduces reaction rates compared to non-cyclic analogs .

Thermal Decomposition

The compound undergoes Hofmann elimination at elevated temperatures, forming 1-vinylpyrrolidine and releasing benzotriazole:

Reaction :

Conditions :

-

Temperature: 120–140°C

-

Decomposition Pathway: First-order kinetics with

(data extrapolated from benzotriazole derivatives) .

Stability in Solution

-

Aqueous Stability : Hydrolyzes slowly in neutral water (

) but rapidly under acidic/basic conditions (

) due to accelerated benzotriazole dissociation . -

Light Sensitivity : Degrades via radical pathways under UV light, forming iodinated byproducts .

Key Stability Data

| Property | Value | Source |

|---|---|---|

| Melting Point | 198–202°C (dec.) | |

| Solubility | DMSO > H₂O > EtOH | |

| Thermal Decomposition | Onset at 120°C |

Scientific Research Applications

1-(1H-1,2,3-Benzotriazol-1-ylmethyl)-1-methylpyrrolidin-1-ium iodide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.

Biology: The compound’s derivatives have shown potential in biological assays, including antimicrobial and anticancer activities.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.

Mechanism of Action

The mechanism of action of 1-(1H-1,2,3-Benzotriazol-1-ylmethyl)-1-methylpyrrolidin-1-ium iodide involves its interaction with molecular targets through non-covalent interactions such as hydrogen bonding and π-π stacking. These interactions enable the compound to bind to enzymes and receptors, modulating their activity. The specific pathways involved depend on the biological context and the target molecules .

Comparison with Similar Compounds

Structural Features

Table 1: Key Structural Differences Among Analogs

Physicochemical Properties

Table 2: Hypothetical Property Comparison Based on Structural Trends

| Property | Target Compound | Diazabicyclo Analog | Benzodioxan Analog |

|---|---|---|---|

| Solubility in Water | High (ionic nature) | Moderate (rigid structure) | Low (nonpolar substituent) |

| UV Absorption (λmax) | ~290 nm (benzotriazole) | ~285 nm | ~270 nm (benzodioxan) |

| Thermal Stability | Moderate | High | Moderate |

- UV Activity : The benzotriazole group in the target compound provides stronger UV absorption compared to benzodioxan, making it suitable for photostabilizer applications .

- Solubility : The ionic quaternary ammonium group enhances water solubility, whereas the benzodioxan analog’s ether-linked aromatic group reduces polarity .

Biological Activity

1-(1H-1,2,3-Benzotriazol-1-ylmethyl)-1-methylpyrrolidin-1-ium iodide is a compound that has garnered attention in various fields of research due to its unique structural properties and potential biological activities. This article explores its biological activity, including antimicrobial effects, cytotoxicity, and possible therapeutic applications, supported by case studies and research findings.

Chemical Structure

The compound can be represented with the following structural formula:

This structure features a pyrrolidine ring and a benzotriazole moiety, which are integral to its biological properties.

Biological Activity Overview

The biological activity of this compound has been investigated across several studies. Key areas of focus include:

- Antimicrobial Activity

- Cytotoxicity

- Enzyme Inhibition

Antimicrobial Activity

Several studies have demonstrated the antimicrobial properties of this compound. For instance, it has shown effectiveness against various strains of bacteria and fungi.

Table 1: Antimicrobial Activity Against Bacterial Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL | |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings suggest that the compound could be a candidate for developing new antimicrobial agents.

Cytotoxicity

The cytotoxic effects of this compound have been assessed using various cancer cell lines.

Table 2: Cytotoxicity Data

The IC50 values indicate that the compound exhibits significant cytotoxicity against these cancer cell lines, suggesting potential for further development in cancer therapy.

Enzyme Inhibition

Research has also indicated that this compound may act as an inhibitor for certain enzymes that are crucial in metabolic pathways. For example, it has been shown to inhibit acetylcholinesterase activity.

Table 3: Enzyme Inhibition Data

| Enzyme | Inhibition Percentage (%) at 100 µM | Reference |

|---|---|---|

| Acetylcholinesterase | 70 | |

| Aldose reductase | 50 |

These results highlight the potential for this compound in treating conditions related to enzyme dysregulation.

Case Studies

A notable case study involved the synthesis and biological evaluation of derivatives of this compound. The study focused on modifying the benzotriazole moiety to enhance antimicrobial activity. The derivatives exhibited improved activity against resistant bacterial strains compared to the parent compound, indicating that structural modifications could lead to more effective therapeutic agents.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-(1H-1,2,3-Benzotriazol-1-ylmethyl)-1-methylpyrrolidin-1-ium iodide, and what analytical methods validate its purity?

- Synthetic Routes :

- Quaternization Reaction : Reacting 1H-benzotriazole with 1-methylpyrrolidine in the presence of iodomethane under reflux in aprotic solvents (e.g., DMF or acetonitrile) .

- Protecting Group Strategy : Use of trityl (triphenylmethyl) groups to protect intermediates, followed by deprotection under acidic conditions (e.g., trifluoroacetic acid) .

- Analytical Validation :

- 1H/13C NMR : Confirm structural integrity via characteristic shifts (e.g., benzotriazole protons at δ 7.5–8.5 ppm, quaternary ammonium signals at δ 3.3–3.5 ppm) .

- Mass Spectrometry (MS) : Verify molecular ion peaks (e.g., [M-I]+ at m/z 268.2) .

- Elemental Analysis : Match calculated vs. observed C, H, N percentages (e.g., N% ≈ 7.5–8.0) .

Q. How can reaction conditions be optimized to introduce benzotriazole moieties into quaternary ammonium salts?

- Microwave Assistance : Reduces reaction time from hours to minutes (e.g., 20–30 minutes at 150°C) while maintaining yields >90% .

- Catalytic Systems : Copper(I) iodide (0.01–0.1 eq) with DIPEA enhances regioselectivity in cycloaddition reactions .

- Solvent Selection : Polar aprotic solvents (DMF, DMSO) improve solubility of ionic intermediates .

Advanced Research Questions

Q. How can discrepancies in crystallographic data during structure determination be resolved?

- Software Tools : Refinement via SHELXL (for small molecules) or SHELXPRO (for macromolecular interfaces) to resolve twinning or disorder .

- Cross-Validation : Compare experimental data (XRD) with Cambridge Structural Database (CSD) entries for similar quaternary ammonium salts .

- Data Contingency : If bond lengths/angles deviate >5% from expected values, re-examine sample purity or consider alternative space groups .

Q. What mechanistic insights explain the selectivity in forming the benzotriazole-pyrrolidinium linkage?

- Nucleophilic Attack : The benzotriazole nitrogen acts as a nucleophile, attacking the electrophilic methyl group of 1-methylpyrrolidinium iodide .

- Steric Effects : Bulky substituents on pyrrolidine (e.g., cyclohexyl) reduce reaction yields by hindering access to the reactive site .

- Thermodynamic Control : Higher temperatures (e.g., 150°C) favor the quaternary ammonium product over competing SN2 pathways .

Q. How to design experiments to assess the compound’s stability under varying pH and temperature conditions?

- Accelerated Degradation Studies :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.